N-苄基-1-(噻吩-2-基磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

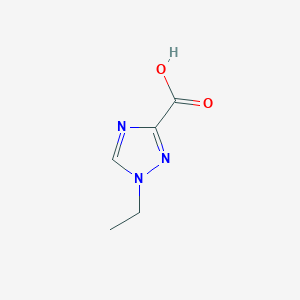

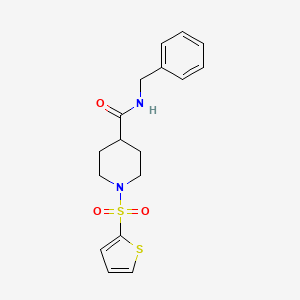

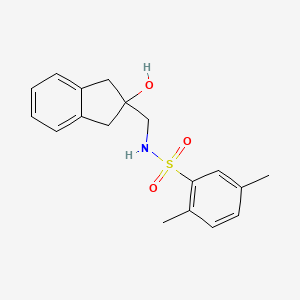

“N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” likely includes a piperidine ring, a common six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .作用机制

N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of HDACs and CAs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. Inhibition of HDACs by N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. CAs, on the other hand, are enzymes that play a crucial role in the regulation of pH in various tissues. Inhibition of CAs by N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide leads to a decrease in pH, which can inhibit the growth and proliferation of cancer cells.

Biochemical and Physiological Effects:

N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting HDACs and CAs. N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). In addition, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to exhibit anti-diabetic properties by inhibiting the activity of alpha-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates.

实验室实验的优点和局限性

N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibits several advantages as a potential therapeutic agent. It exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in the development of several diseases. The compound is also relatively easy to synthesize and can be obtained in moderate yields. However, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide also exhibits several limitations. The compound exhibits poor solubility in water, which can limit its bioavailability. In addition, the compound exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.

未来方向

Several future directions can be explored in the field of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide research. One potential direction is the development of novel analogs of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide with other anti-cancer and anti-inflammatory agents. The development of novel drug delivery systems for N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can also be explored to improve its bioavailability and therapeutic potential. Finally, the investigation of the role of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide in the regulation of epigenetic modifications can also be explored to gain a better understanding of its mechanism of action.

Conclusion:

In conclusion, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound that exhibits significant potential as a therapeutic agent for various diseases. The compound exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in the development of several diseases. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. Future research in the field of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can explore several potential directions, including the development of novel analogs, investigation of synergistic effects, development of drug delivery systems, and investigation of epigenetic modifications.

合成方法

The synthesis of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves the reaction of thiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid, followed by the addition of benzylamine. The resulting compound is then purified using column chromatography to obtain the final product. The yield of the synthesis method is reported to be around 60%.

科学研究应用

- 研究发现: IFLab1_003418 衍生物被合成并评估其抗炎活性。其中,化合物 8b 和 9b 表现出对 COX-1 的强效抑制作用(IC50 值分别为 11.34 µM 和 11.21 µM),并且具有优异的 COX-2 选择性(SI 值分别为 103.09 和 101.90)。此外,它们还抑制了白蛋白变性,抑制率分别为 78.28% 和 69.64% .

抗炎特性

杀真菌活性

抗结核活性

总之,IFLab1_003418 在抗炎、抗真菌和抗结核研究中具有广阔的前景。其独特的结构值得进一步研究,以用于药物开发和治疗应用。 🌟 .

属性

IUPAC Name |

N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-17(18-13-14-5-2-1-3-6-14)15-8-10-19(11-9-15)24(21,22)16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMNYOFKVYBGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)

![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)

![(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2455180.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)

![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)